molecular formula C11H16O2 B3180904 2-Isopropyl-1,4-dimethoxybenzene CAS No. 4132-71-2

2-Isopropyl-1,4-dimethoxybenzene

Cat. No. B3180904
CAS RN: 4132-71-2
M. Wt: 180.24 g/mol
InChI Key: UOMQSUCWUDELOW-UHFFFAOYSA-N
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Description

2-Isopropyl-1,4-dimethoxybenzene is a derivative of 1,4-Dimethoxybenzene . 1,4-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2. It is a white solid with an intensely sweet floral odor and is produced by several plant species .

Scientific Research Applications

Redox Shuttle for Overcharge Protection in Lithium Batteries

2-Isopropyl-1,4-dimethoxybenzene has been explored for use in lithium-ion batteries. A study found that a dimethoxybenzene derivative could act as a redox shuttle for overcharge protection in Li–LiFePO4 batteries. This application is significant because it addresses the solubility issues of dimethoxybenzene derivatives in organic polar electrolytes, offering a viable solution for commercial rechargeable lithium batteries (Feng, Ai, Cao, & Yang, 2007).

Catholyte Materials for Non-aqueous Redox Flow Batteries

1,4-Dimethoxybenzene derivatives, closely related to 2-Isopropyl-1,4-dimethoxybenzene, have been identified as potential materials for catholytes in non-aqueous redox flow batteries. They exhibit high open-circuit potentials and excellent electrochemical reversibility. Modifications, such as bicyclic substitutions, have been made to these derivatives to improve their chemical stability in oxidized forms, showcasing their adaptability for battery technologies (Zhang et al., 2017).

Ozonolysis in Lignin Models

The compound and its derivatives have been studied in the context of lignin model reactions. Specifically, ozonolysis of 1,4-dimethoxybenzene, among other derivatives, in aqueous solutions has provided insights into the degradation pathways and the formation of various products. This research is crucial for understanding lignin degradation, which has implications in biomass processing and biofuel production (Mvula, Naumov, & von Sonntag, 2009).

Chemical Reactions and Synthesis

Research has shown the versatility of 1,4-dimethoxybenzene derivatives in various chemical reactions and synthesis processes. For instance, they have been used in the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones, a reaction important for organic synthesis and pharmaceutical applications (Kim, Choi, Lee, & Chi, 2001).

Solubility Studies

The solubility of 1,4-dimethoxybenzene in supercritical carbon dioxide has been measured, which is relevant for various industrial applications, including extraction processes and material science. Understanding the solubility characteristics of such compounds is essential for their efficient utilization in various industrial processes (Lee, Fu, & Hsu, 2000).

properties

IUPAC Name

1,4-dimethoxy-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)10-7-9(12-3)5-6-11(10)13-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMQSUCWUDELOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-1,4-dimethoxybenzene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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